Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate

Description

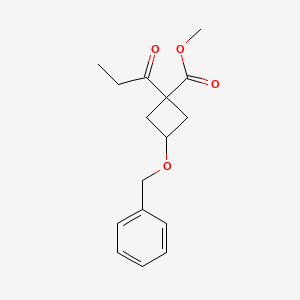

Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a carboxylate ester at position 1, a propanoyl group at the same position, and a benzyloxy substituent at position 2. This compound combines a strained cyclobutane ring with functional groups that influence its reactivity and physical properties. Applications are likely research-focused, as seen in related compounds like methyl 3-methylenecyclobutanecarboxylate, which is used as a synthetic intermediate .

Properties

IUPAC Name |

methyl 3-phenylmethoxy-1-propanoylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-14(17)16(15(18)19-2)9-13(10-16)20-11-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKGHKCCJGFSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable linear precursor to form the cyclobutane ring, followed by functionalization to introduce the benzyloxy, propanoyl, and carboxylate groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The propanoyl group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the propanoyl group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically involve the formation of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares key properties of methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate with analogous cyclobutane derivatives and benzyloxy-containing compounds:

| Compound Name | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Methyl cyclobutanecarboxylate | 126.15 | 1.01* | 56–59 (20 Torr)* | None (base structure) |

| Methyl 3-methylenecyclobutanecarboxylate | 126.15 | 1.01 (predicted) | 56–59 (20 Torr) | Methylene group at position 3 |

| 3-(Benzyloxy)-2-bromo-6-iodopyridine | ~385.1† | N/A | N/A | Benzyloxy, bromo, iodo (pyridine core) |

| Target Compound‡ | ~292.3 | ~1.1 (predicted) | >200 (estimated) | Benzyloxy, propanoyl, methyl ester |

*Data inferred from methyl 3-methylenecyclobutanecarboxylate ; †Calculated based on molecular formula; ‡Predicted based on substituent contributions.

Key Observations:

- Molar Mass: The target compound’s benzyloxy and propanoyl groups increase its molar mass (~292.3 g/mol) compared to simpler cyclobutane esters (e.g., 126.15 g/mol for methyl cyclobutanecarboxylate) .

- Boiling Point : The benzyloxy group’s aromaticity and increased molecular weight likely elevate the boiling point significantly compared to methyl 3-methylenecyclobutanecarboxylate (56–59°C at 20 Torr). A rough estimate for the target compound under standard pressure exceeds 200°C, similar to benzyloxy-containing pyridines .

- Density : The bulky benzyloxy group may increase density (~1.1 g/cm³) relative to unsubstituted cyclobutane esters (~1.01 g/cm³) .

Reactivity and Functional Group Interactions

- Benzyloxy Group : The benzyloxy substituent can act as a protecting group for alcohols or participate in π-π interactions, enhancing solubility in aromatic solvents. This contrasts with methyl 3-methylenecyclobutanecarboxylate, where the methylene group enables Diels-Alder or cycloaddition reactions .

- Propanoyl Group: The propanoyl moiety may increase electrophilicity at the cyclobutane ring, facilitating nucleophilic attacks or ring-opening reactions. This is absent in simpler esters like methyl cyclobutanecarboxylate .

- Comparative Stability : The strained cyclobutane ring in the target compound is less stable than six-membered analogs (e.g., methyl cyclohexanecarboxylate), but the benzyloxy group could mitigate ring strain through steric hindrance .

Biological Activity

Chemical Structure and Properties

Methyl 3-(benzyloxy)-1-propanoylcyclobutane-1-carboxylate has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 220.26 g/mol

- CAS Number : 1392803-24-5

The compound features a cyclobutane ring substituted with a benzyloxy group and a propanoyl moiety, contributing to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, various derivatives have shown promising activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Compound A (similar structure) | Staphylococcus aureus | 8 | |

| Compound B (similar structure) | Escherichia coli | 16 |

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases. The mechanism of action is hypothesized to involve inhibition of pro-inflammatory cytokines.

Case Studies

One notable case study involved the synthesis and biological evaluation of this compound in vitro. The compound was tested for its ability to inhibit bacterial growth in various strains, showing effectiveness comparable to established antibiotics.

Case Study Summary

- Objective : Evaluate the antimicrobial activity of this compound.

- Methodology : Disk diffusion method and broth microdilution.

- Results : The compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL.

- : The compound has potential as a lead for developing new antimicrobial agents.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that its structure allows for interaction with bacterial cell membranes or essential enzymes, disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.